N-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-9(2)16(21)18-15-13(10-6-7-10)19-20-14(15)11-4-3-5-12(17)8-11/h3-5,8-10H,6-7H2,1-2H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUSOUFFEAFKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(NN=C1C2=CC(=CC=C2)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-2-methylpropanamide typically involves multiple steps. One common method includes the reaction of 3-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid with cyclopropylamine under specific conditions to form the desired product . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-2-methylpropanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-amine: A structurally related compound with similar chemical properties.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Another pyrazole derivative with distinct biological activities.
Uniqueness
N-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-2-methylpropanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its cyclopropyl and fluorophenyl groups contribute to its stability and potential interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
N-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-2-methylpropanamide is a synthetic organic compound notable for its unique structural features, including a pyrazole ring, cyclopropyl group, and fluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H18F3N3O. The compound features:
- Cyclopropyl Group : Enhances lipophilicity and biological activity.
- Fluorophenyl Moiety : May increase selectivity towards biological targets.
- Pyrazole Ring : Associated with various biological activities, including enzyme inhibition.
Table 1: Structural Features and Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H18F3N3O |
| Molecular Weight | 303.32 g/mol |
| IUPAC Name | This compound |
| Key Functional Groups | Pyrazole, Cyclopropyl, Amide |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, leading to potential therapeutic effects. For instance:
- Enzyme Inhibition : Compounds containing a pyrazole ring often exhibit inhibitory effects on enzymes involved in inflammatory pathways.
- Receptor Modulation : The binding affinity to G protein-coupled receptors (GPCRs) may play a role in the compound's pharmacological profile.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities:
- Anti-inflammatory Properties : Similar compounds have shown the ability to reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Analgesic Effects : The compound may alleviate pain by modulating pain signaling pathways.
Case Studies
Several research studies have explored the biological effects of pyrazole derivatives similar to this compound:
- Study 1 : A study conducted on a related pyrazole compound demonstrated a significant reduction in inflammation markers in vivo, suggesting potential therapeutic applications in treating inflammatory diseases.
- Study 2 : Another investigation focused on the analgesic effects of pyrazole derivatives, revealing that certain structural modifications enhance pain relief efficacy.
Interaction Studies
Research has utilized various techniques to assess the binding affinity of this compound to biological targets. Techniques include:
- Surface Plasmon Resonance (SPR) : Used to measure real-time interactions between the compound and target proteins.
- Isothermal Titration Calorimetry (ITC) : Employed to quantify binding affinities and thermodynamic parameters.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-2-methylpropanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or amides. For example, describes using K₂CO₃ in DMF as a base for nucleophilic substitution in pyrazole synthesis. To optimize:
- Temperature : Room temperature or mild heating (e.g., 40–60°C) minimizes side reactions.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclization steps .
- Catalyst : suggests using photo-irradiation for azide-alkyne cycloadditions in related triazole-pyrazole hybrids.
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate, DMF, 60°C | 65–75 | |
| Substitution | K₂CO₃, RCH₂Cl, RT | 80–85 |
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituents (e.g., cyclopropyl CH₂ at δ ~1.0 ppm, fluorophenyl aromatic protons at δ ~7.2–7.5 ppm) .
- X-ray Crystallography : and highlight monoclinic (P2₁/c) crystal systems for analogous pyrazole derivatives. Key parameters:
- Unit cell dimensions : a = 6.54 Å, b = 26.10 Å, c = 14.38 Å, β = 100.6° .
- Hydrogen bonding : N–H···O/F interactions stabilize the lattice .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 341.2 for C₁₉H₂₀FN₃O) .
Advanced Research Questions
Q. How do electronic effects of the 3-fluorophenyl and cyclopropyl groups influence the compound’s reactivity or bioactivity?
- Methodological Answer :
- Fluorophenyl Group : The electron-withdrawing fluorine alters π-stacking in biological targets (e.g., enzyme active sites). shows trifluoromethylpyrazole derivatives exhibit enhanced binding to pesticidal targets via hydrophobic interactions .
- Cyclopropyl Group : Strain energy (~27 kcal/mol) increases electrophilicity at the pyrazole C4 position, favoring nucleophilic additions .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties or target binding?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with PDB structures (e.g., COX-2 or kinase targets). applied Glide SP mode for indole-carbohydrazide derivatives, achieving RMSD < 2.0 Å .
- ADMET Prediction : SwissADME predicts:
- LogP : ~3.2 (moderate lipophilicity) .
- Bioavailability : 55–60% due to moderate solubility (LogS ≈ -4.5).
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Curves : Validate activity across multiple assays (e.g., enzymatic vs. cell-based). found discrepancies between in vitro kinase inhibition and in vivo pesticidal efficacy due to metabolic degradation .
- Structural Analogues : Compare with ’s pyrazolo[4,3-d]pyrimidine derivatives to isolate substituent effects .
- Meta-Analysis : Pool data from PubChem (e.g., AID 1259371) and adjust for assay conditions (pH, temperature).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
